2-Methylbenzofuran

Description

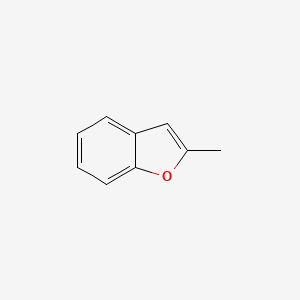

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPVUAOTCNZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863353 | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt phenolic aroma | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.057 | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4265-25-2, 25586-38-3 | |

| Record name | 2-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzofuran: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran, also known as 2-methylcumarone, is an aromatic organic compound characterized by a fused benzene and furan ring system with a methyl substituent at the 2-position of the furan ring.[1] This heterocyclic motif is a key structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[2][3] As a result, this compound and its derivatives are of significant interest in medicinal chemistry, pharmacology, and materials science.[2] It serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzofuran core, where a benzene ring is fused to a furan ring, with a methyl group attached to the carbon at position 2.[1]

Chemical Structure Diagram

Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-1-benzofuran[4] |

| Synonyms | 2-Methyl-1-benzofuran, 2-Methylcumarone, 2-Methylbenzo[b]furan[1][4] |

| CAS Number | 4265-25-2[4] |

| Molecular Formula | C₉H₈O[4][5] |

| Molecular Weight | 132.16 g/mol |

| InChI Key | GBGPVUAOTCNZPT-UHFFFAOYSA-N[4] |

| SMILES | Cc1cc2ccccc2o1 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic or burnt phenolic aroma.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic, burnt phenolic | [4] |

| Boiling Point | 197-198 °C at 760 mmHg | [6] |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 - 1.560 | [4] |

| Flash Point | 67 °C (152.6 °F) - closed cup | |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and acetone.[1][4] | |

| Vapor Pressure | 0.583 mmHg at 25 °C (estimated) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides a characteristic fingerprint for the molecule.

| m/z | Relative Intensity | Ion |

| 131 | 99.99 | [M-H]⁺ |

| 132 | 88.65 | [M]⁺ |

| 51 | 19.50 | C₄H₃⁺ |

| 77 | 18.36 | C₆H₅⁺ |

| 103 | 13.77 | C₇H₃O⁺ |

| Data obtained from GC-MS analysis.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for C-H stretching and bending from the aromatic ring and the methyl group, as well as C-O and C=C stretching vibrations from the furan and benzene rings. FTIR, ATR-IR, and vapor-phase IR spectra are available in spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring, the proton on the furan ring, and a characteristic singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.[7]

-

¹⁷O NMR: Oxygen-17 NMR data is also available for this compound.[8]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed. A notable modern method involves the use of calcium carbide as a safe and cost-effective acetylene source.[9]

Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

This method provides a direct synthesis of 2-methylbenzofurans in good yields.[9]

Materials:

-

Salicylaldehyde p-tosylhydrazone (or substituted derivatives)

-

Calcium carbide (CaC₂)

-

Cuprous chloride (CuCl) (catalyst)

-

Potassium tert-butoxide (tBuOK) (base)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

To a reaction vessel, add the salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK).

-

Add calcium carbide to the mixture.

-

Add DMF as the solvent.

-

Heat the reaction mixture at an elevated temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, the workup procedure is simple, and the product can be isolated and purified.[9]

This method is advantageous due to the use of readily available and easy-to-handle calcium carbide, avoiding the risks associated with acetylene gas.[9] Other synthetic strategies for the benzofuran core include nickel-catalyzed intramolecular cyclization and acid-catalyzed dehydrative cyclization of α-phenoxy ketones.[10]

Chemical Reactivity

The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack.[11] The reactivity is influenced by the substituents on both the furan and benzene rings.

-

Electrophilic Substitution: The electron-donating nature of the oxygen atom activates the heterocyclic ring towards electrophiles. In this compound, the C2 position is blocked by the methyl group, which itself is weakly electron-donating, further activating the ring.[11]

-

Friedel-Crafts Reactions: this compound can act as a substrate in Friedel-Crafts alkylation and acylation reactions.[12]

-

Oxidation: It can be used as a reactant to synthesize enol derivatives through catalytic oxidation with hydrogen peroxide.[12]

-

Cycloaddition Reactions: The C2-C3 double bond of the furan moiety can potentially participate in cycloaddition reactions.[11]

Biological Activity and Applications

The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] Derivatives of benzofuran have demonstrated a multitude of pharmacological properties.

-

Pharmacological Potential: The benzofuran family of compounds has shown potential anti-inflammatory, analgesic, anticancer, antimicrobial, and anti-HIV activities.[1][2][3] For instance, 2-methyl-3-phenylbenzofuran derivatives have shown significant potential as anticancer agents.[2]

-

Flavoring Agent: this compound is used as a flavoring agent in food.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used for this purpose.[4]

-

Synthetic Intermediate: It is a valuable building block in organic synthesis for the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1][12]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4][13] It may also cause respiratory irritation.[4]

| GHS Hazard Statement | Code |

| Combustible liquid | H227 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.[13] A dust mask (type N95) may be necessary.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[13][14] Ensure eyewash stations and safety showers are nearby.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, open flames, and other sources of ignition.[13]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[13]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes.[13]

-

If inhaled: Move the person into fresh air.[14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[14]

Always consult the material safety data sheet (MSDS) for complete safety information before handling this chemical.[13][14][15]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran, 2-methyl- [webbook.nist.gov]

- 6. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound 96 4265-25-2 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | CAS#:4265-25-2 | Chemsrc [chemsrc.com]

- 15. nextsds.com [nextsds.com]

The Occurrence of 2-Methylbenzofuran in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran is a volatile organic compound belonging to the benzofuran family, a class of heterocyclic compounds consisting of a fused benzene and furan ring.[1] While many benzofuran derivatives are recognized for their significant biological activities, including anti-inflammatory, analgesic, and anticancer properties, the natural distribution and biosynthesis of this compound in the plant kingdom are less comprehensively understood.[1] This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plant species, methodologies for its analysis, and a putative biosynthetic pathway. This information is of critical value for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a natural volatile compound in a limited number of plant species. Its presence is often associated with the characteristic aroma of the plant material. The primary plant species in which this compound has been reported are detailed below.

Table 1: Quantitative Data on the Natural Occurrence of this compound in Plant Species

| Plant Species (Common Name) | Family | Plant Part | Concentration Range | Reference(s) |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | Data not available | [2] |

| Nicotiana tabacum (Tobacco) | Solanaceae | Leaves | Data not available | [3] |

| Coffea spp. (Coffee) | Rubiaceae | Roasted Beans | Data not available | [4] |

Note: While the presence of this compound has been confirmed in these species, peer-reviewed quantitative data on its concentration in different cultivars, tissues, or under various environmental conditions is currently scarce in publicly available literature. The data for coffee often refers to 2-methylfuran, a related but structurally distinct compound.

Experimental Protocols

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique for this purpose.

Key Experiment: Analysis of this compound in Plant Tissue using HS-SPME-GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in plant samples.

1. Sample Preparation:

-

Fresh plant material (e.g., tomato fruit, tobacco leaves) is harvested and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to prevent volatile loss.

-

A known weight of the homogenized plant tissue (typically 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., deuterated this compound or a compound with similar chemical properties and volatility, such as 2-ethylbenzofuran) is added to the vial at a known concentration to enable accurate quantification.

-

To enhance the release of volatiles from the matrix, a saturated salt solution (e.g., NaCl or CaCl₂) can be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for volatile and semi-volatile compounds, including this compound.[5][6]

-

Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 10-20 minutes) to allow the volatiles to equilibrate in the headspace.[6] The SPME fiber is then exposed to the headspace for a specific extraction time (e.g., 20-30 minutes) to adsorb the analytes.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated GC inlet (e.g., 250°C) where the adsorbed volatiles are thermally desorbed.

-

Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of the volatile compounds. The oven temperature program is optimized to achieve good resolution of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.

-

Mass Spectrometry Detection: A mass spectrometer operating in electron ionization (EI) mode is used for detection. For qualitative analysis, full scan mode (e.g., m/z 40-350) is used to acquire mass spectra, which are then compared to a spectral library (e.g., NIST, Wiley) for identification. For quantitative analysis, selected ion monitoring (SIM) mode is employed, monitoring characteristic ions of this compound (e.g., m/z 132, 131, 103) and the internal standard to enhance sensitivity and selectivity.

4. Quantification:

-

A calibration curve is constructed by analyzing standards of this compound at different concentrations with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample is then determined from this calibration curve.

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other benzofuran derivatives, such as 2-arylbenzofurans, a putative pathway can be proposed.[7] This pathway likely originates from the well-established phenylpropanoid and acetate-malonate pathways.

Putative Biosynthetic Pathway of this compound

The proposed pathway involves the condensation of a phenylpropanoid-derived precursor with an acetate-derived unit, followed by cyclization and subsequent modifications.

Caption: A putative biosynthetic pathway for this compound in plants.

Pathway Description:

-

Phenylpropanoid Pathway: The pathway initiates with the conversion of phenylalanine to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Acetate-Malonate Pathway: Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC).

-

Condensation and Cyclization: A chalcone synthase-like enzyme likely catalyzes the condensation of one molecule of p-coumaroyl-CoA with molecules of malonyl-CoA, followed by cyclization to form a benzofuran precursor.

-

Modification Steps: The precursor undergoes a series of modifications, including reduction and methylation, to yield this compound. The exact order and nature of these final steps require further investigation.

Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: A workflow for elucidating the biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in a few plant species, including tomato and tobacco. While its presence is confirmed, there is a significant need for further research to quantify its concentration in various plant tissues and to fully elucidate its biosynthetic pathway. The experimental protocols and the putative pathway described in this guide provide a solid foundation for researchers to advance our understanding of this intriguing natural product. Such knowledge will be invaluable for applications in the flavor and fragrance industry, as well as for the exploration of its potential pharmacological properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new benzofuran derivative from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 5. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylbenzofuran

This guide provides a comprehensive overview of the key physical properties of 2-Methylbenzofuran, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical State and Appearance

This compound, also known as 2-methylcumarone, is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic odor.[1]

Quantitative Physical Properties

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various chemical processes. A summary of these properties is presented in the table below.

| Physical Property | Value | Unit | Notes |

| Melting Point | -15.00 | °C | |

| 258.15 | K | ||

| Boiling Point | 190.00 | °C | |

| 463.15 | K | ||

| 197-198 | °C | at 760 mmHg | |

| 198 | °C |

Data sourced from multiple chemical databases and suppliers.[1][2][3][4]

Experimental Protocols for Determination of Physical Properties

While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided literature, standard methodologies are well-established for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds that are liquid at room temperature, such as this compound, this determination would be carried out at sub-ambient temperatures.

General Procedure:

-

A small sample of the solidified compound is introduced into a capillary tube.

-

The capillary tube is placed in a temperature-controlled apparatus, such as a Mel-Temp or Thiele tube, along with a calibrated thermometer or temperature probe.

-

The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[5]

-

A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Procedure:

-

A sample of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated to bring the liquid to a boil.

-

The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This temperature is the boiling point at the given atmospheric pressure.

-

For accuracy, the atmospheric pressure should be recorded, and if necessary, a correction can be applied to determine the normal boiling point (at 1 atm or 760 mmHg).

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility of 2-Methylbenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzofuran in a variety of common organic solvents. The information contained herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate solvent systems for their specific applications, ranging from chemical synthesis and purification to formulation and analytical method development.

Introduction to this compound

This compound (CAS 4265-25-2) is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a furan ring, with a methyl group substituted at the 2-position of the furan ring. It is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] As a versatile building block in organic synthesis, this compound is utilized in the development of various pharmaceuticals and other specialty chemicals.[2] Its solubility characteristics are a critical factor in its handling, reactivity, and application. Generally, due to its predominantly nonpolar aromatic structure, this compound exhibits good solubility in many organic solvents while being practically insoluble in water.[1][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C. This data is compiled from a single source and should be used as a reference. Independent verification is recommended for critical applications.

| Solvent | Chemical Class | Solubility at 25°C (g/L) |

| 1,4-Dioxane | Ether | 1348.92 |

| Tetrahydrofuran (THF) | Ether | 1364.61 |

| Acetone | Ketone | 731.95 |

| Dimethylformamide (DMF) | Amide | 816.47 |

| Methanol | Alcohol | 563.26 |

| Methyl Acetate | Ester | 557.35 |

| 2-Butanone (MEK) | Ketone | 546.57 |

| Ethyl Acetate | Ester | 529.53 |

| Ethanol | Alcohol | 488.28 |

| Acetonitrile | Nitrile | 474.72 |

| n-Propanol | Alcohol | 389.39 |

| n-Butanol | Alcohol | 375.86 |

| sec-Butanol | Alcohol | 350.31 |

| Isopropanol | Alcohol | 346.91 |

| n-Pentanol | Alcohol | 329.08 |

| Isobutanol | Alcohol | 315.90 |

| Toluene | Aromatic Hydrocarbon | 263.77 |

| Water | Aqueous | 4.06 |

Note: The data in this table is derived from a single publicly available source and has not been independently verified. For critical applications, experimental determination of solubility is recommended.

Experimental Protocols: Determination of Solubility

The following protocol outlines a detailed methodology for the experimental determination of the solubility of a liquid organic compound, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm or 0.45 µm pore size)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Autosampler vials for GC/HPLC

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility. A good starting point is to add enough solute so that a visible undissolved phase remains after equilibration. b. Accurately weigh the vial with the added this compound. c. Add a known volume or mass of the selected organic solvent to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). f. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure complete equilibration. The agitation should be vigorous enough to ensure good mixing of the two liquid phases.

-

Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. A clear, saturated solution phase should be visible above the undissolved this compound phase. b. Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter material should be compatible with the solvent. This step is crucial to remove any micro-droplets of the undissolved solute. d. Accurately weigh the filtered saturated solution. e. Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method (GC or HPLC).

-

Analytical Quantification: a. Prepare a series of calibration standards of this compound in the same organic solvent. The concentration of these standards should bracket the expected concentration of the diluted sample. b. Analyze the calibration standards and the diluted sample using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for solvent selection for applications involving this compound.

Caption: Logical workflow for solvent selection for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylbenzofuran, a key heterocyclic aromatic compound relevant in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) are summarized below. These data are essential for the structural elucidation and quality control of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR spectra are pivotal for confirming the substitution pattern and the electronic environment of the nuclei.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~7.50 | d | 1H | H-7 | ~7.7 |

| ~7.45 | d | 1H | H-4 | ~8.0 |

| ~7.23 | t | 1H | H-6 | ~7.8 |

| ~7.15 | t | 1H | H-5 | ~7.5 |

| ~6.40 | s | 1H | H-3 | ~1.0 |

| ~2.45 | s | 3H | -CH₃ | - |

Note: Precise chemical shifts and coupling constants can vary slightly based on the specific experimental conditions. The values presented are typical for a spectrum acquired in CDCl₃.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 155.8 | C-7a |

| 154.9 | C-2 |

| 129.2 | C-3a |

| 124.0 | C-6 |

| 122.7 | C-5 |

| 120.8 | C-4 |

| 111.2 | C-7 |

| 102.8 | C-3 |

| 14.4 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1610, 1590, 1450 | Strong | Aromatic C=C Bending |

| ~1250 | Strong | Aryl C-O Stretch |

| ~750 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

| m/z | Relative Intensity (%) | Assignment |

| 132 | ~89 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-H]⁺ (Base Peak) |

| 103 | ~14 | [M-H-CO]⁺ |

| 77 | ~18 | [C₆H₅]⁺ |

| 51 | ~20 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse (zg30).

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

Acquisition time: ~4.0 s.

-

Spectral width: 20 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse (zgpg30).

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2.0 s.

-

Spectral width: 240 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

-

Acquire mass spectra under the following typical EI conditions:

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.[2]

Spectroscopic Interpretation Workflow

The logical flow for the interpretation of spectroscopic data to elucidate the structure of this compound is illustrated below.

References

2-Methylbenzofuran CAS number and chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbenzofuran, a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound. Its definitive identifier is the Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 4265-25-2[1][2][3][4][5]

The compound is also known by several synonyms in scientific literature and chemical databases:

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic, burnt phenolic odor.[1][6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6][7] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [1][2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [2][3][5][7] |

| Density | 1.052-1.077 g/cm³ | [1][6][7] |

| Boiling Point | 190-198 °C | [6][8] |

| Melting Point | -15.00 °C | [6] |

| Flash Point | 63.81 - 67.8 °C | [1][5] |

| Refractive Index | 1.548-1.560 | [7][8] |

| XLogP3-AA | 2.7 | [5][7] |

Synthesis of this compound

A notable and efficient method for the synthesis of 2-methylbenzofurans involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones. This method offers the advantage of using a readily available and easy-to-handle acetylene source.[3]

Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

Materials:

-

Salicylaldehyde p-tosylhydrazone

-

Calcium carbide (CaC₂)

-

Cuprous chloride (CuCl) (catalyst)

-

Potassium tert-butoxide (tBuOK) (base)

-

Dimethylformamide (DMF) (solvent)

Procedure:

-

To a reaction vessel, add salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK) in dimethylformamide (DMF).

-

Add calcium carbide to the mixture.

-

Heat the reaction mixture to the appropriate temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

The crude product is then purified by column chromatography to yield this compound.[3]

This reaction proceeds via a proposed mechanism involving the formation of a 2-(diazomethyl)phenol intermediate and ethynylcopper, leading to the final benzofuran product through acidolysis and intramolecular addition.[3]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The benzofuran scaffold is a key component in many biologically active compounds.[6] The reactivity of this compound allows for various chemical transformations.

Friedel-Crafts Acylation

Benzofurans can undergo Friedel-Crafts acylation, typically at the 2-position. This reaction is a key method for introducing acyl groups, which can be further modified. A general procedure involves the use of a carboxylic acid and trifluoroacetic anhydride (TFAA).

General Protocol for TFAA-Mediated Acylation:

-

Dissolve the benzofuran (e.g., 5-methylbenzofuran) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add the carboxylic acid and trifluoroacetic anhydride (TFAA).

-

Heat the reaction mixture and stir for a specified time.

-

After completion, the reaction is quenched, and the product is isolated and purified.[9]

Biological Activity

While this compound itself is primarily a building block, its derivatives have shown a wide range of biological activities, making this scaffold particularly interesting for drug discovery. Benzofuran derivatives have been reported to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

Derivatives of 2-methyl-3-phenylbenzofuran, for example, have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[2] The anti-inflammatory effects of some benzofuran derivatives are believed to involve the inhibition of key signaling pathways such as NF-κB and MAPK.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential therapeutic compounds.

Materials:

-

Cancer cell line (e.g., A549)

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Improved Synthesis of 2-Methylbenzofurans - ChemistryViews [chemistryviews.org]

- 6. benchchem.com [benchchem.com]

- 7. tdcommons.org [tdcommons.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of 2-Methylbenzofuran via Perkin-Type Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to a significant historical method for the synthesis of 2-methylbenzofuran (also known historically as 2-methylcoumarone), a valuable heterocyclic scaffold in medicinal chemistry and materials science. While the classical Perkin reaction typically describes the formation of α,β-unsaturated carboxylic acids, this guide focuses on a related Perkin-type intramolecular condensation, a cornerstone of early benzofuran chemistry.

Introduction: Perkin Reaction vs. Perkin-Type Benzofuran Synthesis

The benzofuran core was first synthesized by Sir William Henry Perkin in 1870. His initial route involved the ring contraction of coumarin, a transformation now known as the Perkin rearrangement. However, a more direct and historically significant route to substituted benzofurans, such as this compound, involves an intramolecular cyclization that utilizes the core principles of base-catalyzed condensation reactions championed by Perkin.

This guide details the synthesis of this compound from o-hydroxyacetophenone. This process involves the reaction of the phenolic ketone with acetic anhydride in the presence of sodium acetate at high temperatures. The reaction proceeds via an initial O-acetylation, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the stable furan ring. This method represents a classic, robust, and historically important approach to this key heterocyclic system.

Core Synthesis: Reaction Scheme and Mechanism

The overall transformation converts readily available o-hydroxyacetophenone into this compound through a one-pot cyclodehydration reaction.

Overall Reaction: o-Hydroxyacetophenone + Acetic Anhydride --(Sodium Acetate, Heat)--> this compound

The reaction mechanism proceeds through three key stages:

-

O-Acetylation: The phenolic hydroxyl group of o-hydroxyacetophenone is first acetylated by acetic anhydride to form 2-acetylphenyl acetate.

-

Enolate Formation and Intramolecular Cyclization: The base (acetate ion) abstracts an α-proton from the acetyl group (CH₃) of the ketone moiety to form an enolate. This enolate then attacks the carbonyl carbon of the newly formed acetate ester in an intramolecular aldol-type condensation, forming a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate readily eliminates a molecule of water (or acetic acid, which is subsequently hydrolyzed) to generate the thermodynamically stable aromatic benzofuran ring system.

Experimental Protocol

The following is a representative classical protocol for the synthesis of this compound. This procedure is based on established methodologies for Perkin-type cyclizations.

Materials:

-

o-Hydroxyacetophenone

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Diethyl ether or a similar organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-hydroxyacetophenone (1 part by weight), anhydrous sodium acetate (1 part by weight), and acetic anhydride (2 parts by weight).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. A typical reaction temperature is in the range of 180-200°C. Maintain the reflux for approximately 6-8 hours.

-

Workup - Hydrolysis: After the heating period, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark mixture into a beaker containing cold water to hydrolyze the excess acetic anhydride.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a 10% sodium hydroxide solution until it is slightly alkaline. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and then a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation. The product is a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for this historical synthesis. Yields and conditions can vary based on the purity of reagents and adherence to anhydrous conditions.

| Parameter | Value | Reference |

| Starting Material | o-Hydroxyacetophenone | [1] |

| Reagents | Acetic Anhydride, Sodium Acetate | [1][2] |

| Reaction Temperature | 180-200 °C (Reflux) | [2] |

| Reaction Time | 6 - 8 hours | [2] |

| Typical Yield | 40 - 60% | [2] |

| Boiling Point | 190-192 °C |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol.

References

An In-depth Technical Guide on the Chemical Reactivity of the Furan Ring in Benzofuran Systems

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the furan ring within the benzofuran scaffold, a crucial heterocycle in medicinal chemistry and materials science.[1][2][3] Understanding its reaction patterns is fundamental for the rational design and synthesis of novel derivatives.[1]

Core Principles: Electronic Structure and Reactivity

Benzofuran consists of a benzene ring fused to a furan ring.[4] The furan moiety is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the fusion to the benzene ring modulates this reactivity. The regioselectivity of these reactions is governed by the relative stability of the cationic intermediates (sigma complexes or arenium ions) formed.

Electrophilic Aromatic Substitution

Electrophilic attack on the benzofuran ring system primarily occurs on the furan ring, which is more activated than the benzene ring. The preferred site of substitution is the C2 position (α-position) over the C3 position (β-position). This preference is due to the greater stabilization of the positive charge in the resulting intermediate when the attack occurs at C2, where the charge can be delocalized onto the adjacent benzene ring, akin to a stable benzylic carbocation.[5][6] Attack at the C3 position leads to an intermediate where the positive charge is stabilized by the adjacent oxygen atom's lone pair, but this is less favorable.[5][6]

A quantitative study on electrophilic substitutions of benzofuran has shown that while the fusion of the benzene ring decreases the reactivity of the α-position compared to furan itself, the reactivity of the β-position is generally increased.[7]

Mechanism of Electrophilic Substitution at the C2 Position

The diagram below illustrates the generally accepted mechanism for electrophilic substitution at the more reactive C2 position of the benzofuran ring.

Caption: General mechanism of electrophilic aromatic substitution on benzofuran.

Common Electrophilic Substitution Reactions

Several key reactions highlight the reactivity of the benzofuran core:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the benzofuran ring, typically at the C2 position. It utilizes a Vilsmeier reagent, generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10][11] This reaction is a powerful tool for constructing various heterocyclic compounds.[11]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the benzofuran ring. It is an important method for synthesizing aromatic ketones.[12] While typically occurring on the benzene ring in some systems, under certain conditions, it can be directed to the furan ring.[13] For instance, the acetylation of 2,3-dimethylbenzofuran can lead to substitution on the furan ring.[13]

-

Halogenation: Benzofurans react with halogens, such as bromine, often in the presence of a catalyst, to yield halogen-substituted derivatives.[8] N-bromosuccinimide (NBS) is also a common reagent for bromination.[8][14] These halogenated benzofurans are valuable intermediates for cross-coupling reactions.[8]

-

Nitration: The introduction of a nitro group (-NO₂) onto the benzofuran ring can be achieved using standard nitrating agents. The regioselectivity, favoring the C2 position, is consistent with the general principles of electrophilic substitution on this system.[5][6]

Table 1: Regioselectivity and Yields of Selected Electrophilic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Yield (%) | Reference(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formylbenzofuran | 77 | [9] |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 6-Acetyl-2,3-dimethylbenzofuran | Main | [13] |

| Bromination | NBS | 3-Bromo-2-methylbenzofuran | - | [8] |

Cycloaddition Reactions

The furan ring of benzofuran can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simpler furans.

-

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, such as maleimides.[15][16] These reactions are often reversible.[15][17][18] The reaction can produce both endo and exo adducts, with the ratio depending on reaction conditions like temperature and solvent.[15][16] In some cases, the benzofuran system may undergo tandem [4+2]/[2+2] cycloadditions, for example, in reactions with arynes.[19]

-

[2+2] Cycloaddition: Benzofuran can undergo [2+2] cycloaddition reactions.[20] For instance, enamines derived from benzofuran-3(2H)-ones react with dimethyl acetylenedicarboxylate (DMAD) to form fused cyclobutene adducts.[21]

-

[3+2] Cycloaddition: There are methods for synthesizing benzofuran derivatives via [3+2] cycloaddition reactions, for example, using quinones and vinyl azides catalyzed by La(OTf)₃.[22]

Diagram of a Diels-Alder Reaction

The following diagram illustrates the [4+2] cycloaddition between benzofuran and maleimide.

References

- 1. benchchem.com [benchchem.com]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

Understanding the electron-rich nature of the 2-Methylbenzofuran heterocycle

An In-Depth Technical Guide to the Electron-Rich Nature of the 2-Methylbenzofuran Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds of significant therapeutic interest.[1] Its unique electronic properties, characterized by a high electron density, render it a versatile building block in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive analysis of the electron-rich nature of the this compound core. It delves into the structural and electronic factors contributing to its reactivity, supported by spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its chemical behavior and biological relevance, to serve as a valuable resource for professionals in drug discovery and development.

Electronic Structure and Reactivity

The electron-rich character of the this compound ring system is a consequence of the fusion of a benzene ring with an electron-rich furan moiety.[4] The oxygen heteroatom in the furan ring plays a crucial role, donating its lone pair of electrons into the π-system and thereby increasing the electron density across the heterocyclic ring. This effect is further enhanced by the presence of a methyl group at the C2 position, which acts as a weak electron-donating group through hyperconjugation.[4]

This increased electron density makes the benzofuran nucleus highly susceptible to electrophilic attack.[4][5] Computational studies, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), indicate that the electron density is particularly high at the C2 and C3 positions of the furan ring.[6] In this compound, the C2 position is substituted, directing electrophilic attack primarily to other positions on the heterocyclic or benzene ring, depending on the reaction conditions.[4] The inherent reactivity of this scaffold allows for extensive functionalization, making it a valuable starting material for creating diverse molecular libraries.[2]

Computational Analysis

Theoretical calculations using Density Functional Theory (DFT) provide significant insights into the electronic properties of benzofuran derivatives.[7] Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Mulliken population analysis are key to quantifying the electron distribution and predicting reactivity.[8][9][10] A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[9] The distribution of Mulliken atomic charges can pinpoint specific atoms with higher electron density, which are the likely sites for electrophilic attack.[9]

Synthesis and Functionalization

The synthesis of this compound derivatives can be achieved through various strategies. A common and efficient method involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, which serves as a safe and cost-effective acetylene source.[11] This reaction is typically catalyzed by a copper salt in the presence of a base.[11]

Caption: General workflow for the synthesis of this compound.

Once synthesized, the this compound core offers multiple sites for further functionalization:

-

The 2-Methyl Group: Can be oxidized to an aldehyde or carboxylic acid, or undergo halogenation to provide an electrophilic site for nucleophilic substitution.[2]

-

The Benzofuran Ring: Susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.[2][4]

-

The Phenyl Group (in 2-methyl-3-phenylbenzofuran): Can also undergo electrophilic substitution, although its reactivity is influenced by the rest of the molecule.[2]

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The data presented below is representative for the parent compound.

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Values | Reference |

| ¹H NMR | Chemical Shift (δ) | δ = 7.50-7.14 (m, 4H, Ar-H), 2.46 (s, 3H, -CH₃) | [2] |

| (500 MHz, CDCl₃) | |||

| ¹³C NMR | Chemical Shift (δ) | δ = 154.0, 151.3, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8 | [2] |

| (125 MHz, CDCl₃) | |||

| Mass Spec. | m/z (EI) | 206 (M⁺, 100%), 205 (51%), 178 (17%) | [2][12] |

| Appearance | Physical State | Colorless to pale yellow liquid | [3] |

Note: Data for 2-methyl-3-phenylbenzofuran is cited in reference[2], while general data for this compound is available in other sources.[3][13][14][15][16]

Biological Significance and Applications in Drug Development

The electron-rich nature of the benzofuran scaffold is a key contributor to its wide range of biological activities.[1][17][18] Benzofuran derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][19][20] Their ability to interact with various biological targets makes them attractive candidates for drug discovery programs.

For instance, certain benzofuran derivatives have been shown to inhibit protein kinases, which are crucial for cancer cell growth and survival.[1] One such pathway is the AKT/mTOR signaling pathway, which is often dysregulated in cancer.[21][22]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

The development of potent and selective inhibitors based on the this compound core is an active area of research.[21][22][23] The ability to easily functionalize the scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[22]

Table 2: Anticancer Activity of a Representative Benzofuran Derivative

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-methylbenzofuran derivative 4b | A549 (Non-small cell lung cancer) | 1.48 | [1] |

| N-Methylpiperidine-Based Benzofuran | SQ20B (Head and neck cancer) | 0.46 | [21] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzofurans

This protocol is a generalized representation based on the method described by Fu and Li (2018).[11]

Materials:

-

Substituted salicylaldehyde p-tosylhydrazone (1.0 eq)

-

Calcium carbide (2.0 eq)

-

Cuprous chloride (CuCl) (0.1 eq)

-

Potassium tert-butoxide (tBuOK) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere synthesis

-

Ethyl acetate, saturated NH₄Cl solution, anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the salicylaldehyde p-tosylhydrazone, calcium carbide, CuCl, and tBuOK.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Characterization by NMR Spectroscopy

This is a general protocol for obtaining NMR spectra.[24]

Objective: To determine the chemical structure and connectivity of the synthesized molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the spectrometer for the sample to ensure optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled).

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal (0.00 ppm).

Conclusion

The this compound heterocycle is a fundamentally electron-rich system, a property endowed by the interplay between the fused aromatic ring and the oxygen-containing furan moiety, further modulated by the C2-methyl substituent. This electronic character dictates its reactivity, making it a highly versatile platform for chemical synthesis. The demonstrated success of its derivatives as potent biological agents, particularly in oncology, underscores the importance of this scaffold in modern drug discovery. The synthetic accessibility and potential for diverse functionalization ensure that this compound and its analogues will continue to be a focus of intensive research for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]

- 7. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. or.niscpr.res.in [or.niscpr.res.in]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]

- 12. Benzofuran, 2-methyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzofuran, 2-methyl- [webbook.nist.gov]

- 17. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 18. ijsdr.org [ijsdr.org]

- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzofuran Derivatives via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-methylbenzofuran derivatives, a significant class of heterocyclic compounds. Benzofuran scaffolds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, which makes them attractive targets in medicinal chemistry and drug discovery. The methodology detailed herein focuses on the thermal[1][1]-sigmatropic Claisen rearrangement of aryl propargyl ethers, a robust and effective method for constructing the this compound core structure.

Introduction

The synthesis of this compound derivatives is of considerable interest due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a strategic approach to these scaffolds. The process typically involves two key stages: the synthesis of an aryl propargyl ether from a substituted phenol, followed by a thermal rearrangement and subsequent intramolecular cyclization to yield the desired this compound. This document outlines the protocols for these steps and provides data on the synthesis of various derivatives.

Overall Synthetic Workflow

The general strategy for the synthesis of this compound derivatives via Claisen rearrangement is depicted in the workflow diagram below. The process begins with the O-alkylation of a substituted phenol with a propargyl halide to form the key aryl propargyl ether intermediate. This intermediate then undergoes a thermal[1][1]-sigmatropic rearrangement to form an allenyl phenol, which rapidly cyclizes to the final this compound product.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans are a pivotal class of heterocyclic compounds, widely recognized for their prevalence in natural products and their extensive range of biological activities.[1][2] These molecular scaffolds are fundamental to the development of novel therapeutic agents, demonstrating anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2] Consequently, the creation of efficient and adaptable synthetic methodologies to access these structures is of great importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have become one of the most robust and dependable tools for synthesizing 2-arylbenzofurans, affording high yields and accommodating a wide array of functional groups.[2] This document offers in-depth application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2-arylbenzofurans.

Synthetic Strategies

Multiple palladium-catalyzed methodologies have been established for the synthesis of 2-arylbenzofurans. The most prominent strategies include:

-

Suzuki Cross-Coupling: This reaction typically involves the coupling of a pre-functionalized 2-halobenzo[b]furan or a 2-(bromophenyl)benzofuran with an arylboronic acid.[2][3][4]

-

Sonogashira Coupling followed by Cyclization: A prevalent one-pot approach where a 2-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[5][6]

-

Direct C-H Arylation: This contemporary approach entails the direct coupling of a benzofuran with an aryl halide or another arylating agent, circumventing the need for pre-functionalization of the benzofuran.[1][7][8]

-

Heck Coupling: This method involves the reaction of a benzofuran derivative with an alkene, catalyzed by a palladium complex.

-

Domino/Tandem Reactions: These processes feature a cascade of reactions, often commencing from simple precursors, to rapidly assemble the 2-arylbenzo[b]furan skeleton in a single pot.[2]

Core Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed reactions used in the synthesis of 2-arylbenzofurans.

References